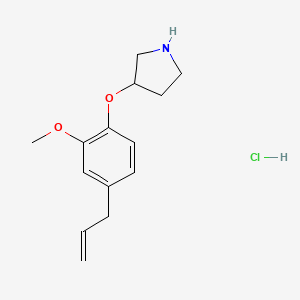

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride

Overview

Description

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C14H20ClNO2. It is known for its unique structure, which includes an allyl group, a methoxyphenoxy group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form a saturated derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or strong acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction may produce a saturated pyrrolidine derivative.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈ClN₃O₃

- Molecular Weight : Approximately 285.76 g/mol

- CAS Number : 1220016-93-2

The compound features a pyrrolidine ring connected to a phenoxy group with an allyl and methoxy substituent, which contributes to its unique biological activity and potential therapeutic applications.

Medicinal Chemistry

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Research indicates that derivatives of this compound can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to established antidepressants. In animal models, these compounds showed significant improvements in mood-related behaviors.

- Anticonvulsant Properties : The compound has demonstrated the ability to raise the electroconvulsive threshold in experimental models, suggesting its potential use in treating epilepsy. Studies indicate dose-dependent effects on seizure prevention, highlighting its promise as an anticonvulsant agent.

Neuropharmacology

The interaction of this compound with neurotransmitter systems suggests potential applications in neuropharmacology:

- Modulation of Neurotransmitter Systems : It may interact with dopamine and serotonin pathways, which are crucial for various neurological functions. This modulation could lead to therapeutic effects in conditions such as depression and anxiety disorders.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic routes that can lead to new compounds with diverse biological activities.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Inhibition of serotonin and norepinephrine reuptake; improved mood-related behaviors | |

| Anticonvulsant | Increased electroconvulsive threshold; dose-dependent seizure prevention | |

| Neuroprotective | Potential protection against oxidative stress in neuronal cells | |

| Antimicrobial | Preliminary studies suggest activity against certain bacterial strains |

Mechanism of Action

The mechanism of action of 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine

- 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine acetate

- 3-(4-Allyl-2-methoxyphenoxy)pyrrolidine sulfate

Uniqueness

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Biological Activity

3-(4-Allyl-2-methoxyphenoxy)pyrrolidine hydrochloride, with the CAS number 1220016-93-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈ClN₃O₃

- Molecular Weight : Approximately 285.76 g/mol

- Chemical Structure : The compound features a pyrrolidine ring linked to a phenoxy group with an allyl substituent, suggesting potential interactions with various biological targets.

The biological activity of this compound is believed to be mediated through its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction may modulate various biological responses, including:

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor binding, which is crucial for neurological functions.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against specific bacterial strains, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .

Antimicrobial Properties

Research has demonstrated that this compound shows efficacy against several pathogens. Key findings include:

- Activity Against Bacteria : The compound has displayed activity against certain resistant bacterial strains.

- Potential Therapeutic Use : Its unique structure may lead to the development of new antimicrobial agents.

Neuroprotective Effects

Given its structural similarities to other neuroactive compounds, this compound may also possess neuroprotective properties. Notable research findings include:

- In Vitro Studies : Enhanced cell viability was observed in neuronal cell lines exposed to oxidative stress after treatment with this compound.

- Mechanisms of Neuroprotection : The compound may protect neuronal cells from apoptosis and oxidative damage, potentially offering therapeutic benefits in neurodegenerative conditions .

Table: Summary of Biological Activities

Case Studies

-

Neuroprotective Study :

- In vitro studies indicated that treatment with this compound led to significant increases in cell viability in neuronal cell lines subjected to oxidative stress. This suggests a protective mechanism against neurodegeneration.

-

Antimicrobial Efficacy :

- A series of experiments demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential as a new class of antimicrobial agents.

Future Directions

Ongoing research into this compound suggests several avenues for future investigation:

- Therapeutic Applications : Further studies are needed to evaluate its potential as a therapeutic agent for conditions related to neurotransmitter dysregulation.

- Mechanistic Studies : Detailed investigations are required to elucidate the specific pathways through which this compound exerts its effects.

- Clinical Trials : Future clinical trials could assess its safety and efficacy in human subjects for both antimicrobial and neuroprotective applications .

Properties

IUPAC Name |

3-(2-methoxy-4-prop-2-enylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-3-4-11-5-6-13(14(9-11)16-2)17-12-7-8-15-10-12;/h3,5-6,9,12,15H,1,4,7-8,10H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNVARXFSFQHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.